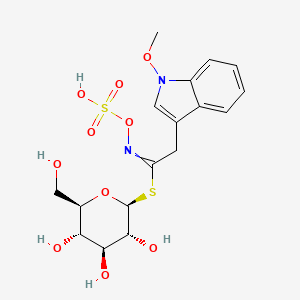

Neoglucobrassicin

Description

Properties

Molecular Formula |

C17H22N2O10S2 |

|---|---|

Molecular Weight |

478.5 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(1-methoxyindol-3-yl)-N-sulfooxyethanimidothioate |

InChI |

InChI=1S/C17H22N2O10S2/c1-27-19-7-9(10-4-2-3-5-11(10)19)6-13(18-29-31(24,25)26)30-17-16(23)15(22)14(21)12(8-20)28-17/h2-5,7,12,14-17,20-23H,6,8H2,1H3,(H,24,25,26)/t12-,14-,15+,16-,17+/m1/s1 |

InChI Key |

PKKMITFKYRCCOL-CMZRPVNOSA-N |

SMILES |

CON1C=C(C2=CC=CC=C21)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O |

Isomeric SMILES |

CON1C=C(C2=CC=CC=C21)CC(=NOS(=O)(=O)O)S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Canonical SMILES |

CON1C=C(C2=CC=CC=C21)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O |

Synonyms |

neoglucobrassicin nGBS cpd |

Origin of Product |

United States |

Foundational & Exploratory

Neoglucobrassicin: A Technical Guide to its Discovery, Isolation, and Biological Significance in Brassica Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoglucobrassicin (B1238046), a prominent indole (B1671886) glucosinolate found in Brassica species, has garnered significant attention within the scientific community. As a precursor to bioactive compounds with potential applications in pharmacology and human health, a thorough understanding of its discovery, biochemistry, and methods for its isolation is paramount. This technical guide provides a comprehensive overview of this compound, from its initial discovery to detailed protocols for its extraction and analysis, and an exploration of the signaling pathways of its breakdown products.

Discovery and Historical Context

This compound, or 1-methoxyglucobrassicin, was first identified as a naturally occurring derivative of glucobrassicin. The pioneering work of Gmelin and Virtanen in 1961 led to the discovery of this second indole glucosinolate in Brassica species.[1] Their research laid the foundation for the subsequent exploration of a diverse family of indole glucosinolates, which now includes several other derivatives such as 4-hydroxyglucobrassicin (B1195005) and 4-methoxyglucobrassicin.[2] The naming convention, with "neo" denoting a new discovery, reflects its timeline of identification relative to glucobrassicin.

Quantitative Distribution in Brassica Species

The concentration of this compound varies significantly among different Brassica species, cultivars, and even between different parts of the same plant. This variability is influenced by genetic factors, environmental conditions, and the developmental stage of the plant. The following tables summarize the quantitative data on this compound content across various Brassica species, providing a comparative overview for researchers.

Table 1: this compound Content in Brassica oleracea Cultivars

| Cultivar | Plant Part | This compound Content (μmol/g DW) | Reference(s) |

| Broccoli | Florets | 0.38 - 3.76 | [3] |

| Broccoli | Seedlings (3-day) | ~0.89 | [4] |

| Cabbage (Green) | Leaves | Not specified | [5] |

| Cabbage (Red) | Leaves | Traces | [5] |

| Kale | Leaves | Not specified | [6] |

Table 2: this compound Content in Brassica rapa Cultivars

| Cultivar | Plant Part | This compound Content (μmol/g DW) | Reference(s) |

| Turnip Greens | Leaves | Low | [7][8] |

| Pak Choi | Leaves | Variable | [9] |

| Chinese Cabbage | Leaves | Variable | [10] |

| Turnip | Roots | Not specified | [7] |

| Turnip | Seeds | Not specified | [10] |

Table 3: this compound Content in Brassica napus (Rapeseed/Canola)

| Cultivar | Plant Part | This compound Content (μmol/g DW) | Reference(s) |

| Various | Leaves | Traces | [11][12] |

| Various | Seeds | Traces | [11][12] |

| Clubroot-Resistant | Leaves | Lower in infected plants | [2] |

| Clubroot-Susceptible | Leaves | Lower in infected plants | [2] |

Table 4: this compound Content in Brassica juncea (Mustard)

| Cultivar | Plant Part | This compound Content (μmol/g DW) | Reference(s) |

| Various | Leaves | 0 - 0.89 | [13][14] |

| JC 18-06, 08, 15 | Leaves | Not detected | [13] |

Experimental Protocols

Analytical Extraction and Quantification of this compound

This protocol details a standard method for the extraction and analysis of this compound from Brassica plant material for quantitative purposes using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Freeze-dried and ground Brassica tissue

-

70% (v/v) Methanol (B129727)

-

DEAE-Sephadex A-25 resin

-

Purified aryl sulfatase solution

-

Milli-Q water

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid (HPLC grade)

-

This compound analytical standard

-

Solid Phase Extraction (SPE) columns or similar chromatography columns

Protocol:

-

Extraction:

-

Weigh approximately 100 mg of freeze-dried, ground plant tissue into a 2 mL microcentrifuge tube.

-

Add 1 mL of 70% methanol preheated to 70°C.

-

Vortex vigorously for 1 minute.

-

Incubate in a water bath at 70°C for 20 minutes, with intermittent vortexing.

-

Centrifuge at 12,000 x g for 10 minutes.

-

Carefully transfer the supernatant to a new tube. This is the crude glucosinolate extract.

-

-

Purification by Anion Exchange:

-

Prepare a small column with DEAE-Sephadex A-25 resin.

-

Equilibrate the column with a suitable buffer (e.g., 20 mM sodium acetate, pH 5.5).

-

Load the crude extract onto the column.

-

Wash the column with 70% methanol followed by water to remove interfering compounds.

-

-

Desulfation:

-

Apply a solution of purified aryl sulfatase to the column.

-

Allow the enzymatic reaction to proceed overnight at room temperature to convert glucosinolates to their desulfo-analogs.

-

-

Elution and Sample Preparation:

-

Elute the desulfo-glucosinolates from the column with Milli-Q water.

-

Freeze-dry the eluate.

-

Reconstitute the dried sample in a known volume of Milli-Q water or a suitable HPLC mobile phase.

-

Filter the sample through a 0.22 µm syringe filter before HPLC analysis.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would be a linear increase from 5% to 95% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 229 nm.

-

Quantification: Compare the peak area of the desulfo-neoglucobrassicin in the sample to a standard curve generated with a purified this compound standard.

-

Figure 1: Workflow for analytical extraction and quantification of this compound.

Preparative Isolation of this compound

For obtaining larger quantities of pure this compound for bioactivity studies or as an analytical standard, a preparative HPLC approach is necessary. This protocol outlines a general strategy that can be optimized based on the available equipment and the specific Brassica source.

Materials:

-

Large quantity of high-neoglucobrassicin content Brassica material (e.g., seeds or specific cultivars)

-

Methanol

-

Water

-

Preparative HPLC system with a C18 reverse-phase column

-

Fraction collector

-

Rotary evaporator or freeze-dryer

Protocol:

-

Large-Scale Extraction:

-

Perform a scaled-up version of the analytical extraction protocol described in section 3.1. The use of larger volumes and equipment will be necessary.

-

The initial crude extract can be concentrated under reduced pressure to decrease the volume.

-

-

Preliminary Purification (Optional but Recommended):

-

To reduce the complexity of the extract before preparative HPLC, a preliminary purification step using column chromatography (e.g., on Amberlite XAD resin or a larger scale DEAE-Sephadex column) can be employed.

-

-

Preparative HPLC:

-

Column: A preparative C18 column with appropriate dimensions for the scale of the separation.

-

Mobile Phase: A simple gradient of water and methanol or acetonitrile is typically used. Isocratic elution may also be possible after initial method development.

-

Loading: Inject a concentrated aliquot of the partially purified extract onto the column. The loading amount will depend on the column capacity.

-

Fraction Collection: Collect fractions based on the elution time of this compound, which should be determined from prior analytical runs.

-

Pooling and Analysis: Analyze the collected fractions by analytical HPLC to identify those containing pure this compound. Pool the pure fractions.

-

-

Solvent Removal and Lyophilization:

-

Remove the HPLC solvent from the pooled fractions using a rotary evaporator.

-

Freeze-dry the aqueous residue to obtain pure, solid this compound.

-

Figure 2: Workflow for preparative isolation of this compound.

Biosynthesis and Enzymatic Hydrolysis

This compound, like other indole glucosinolates, is biosynthesized from the amino acid tryptophan. The biosynthetic pathway involves a series of enzymatic modifications, including the final methoxylation step that distinguishes it from glucobrassicin.

Upon tissue damage, this compound comes into contact with the enzyme myrosinase, which catalyzes its hydrolysis. This enzymatic breakdown leads to the formation of an unstable aglycone, which then rearranges to form various bioactive compounds. The primary breakdown product of this compound is 1-methoxy-indole-3-carbinol.

Signaling Pathways of this compound Breakdown Products

The biological effects of this compound are primarily attributed to its breakdown products. These compounds can interact with various cellular signaling pathways, leading to a range of physiological responses.

Interaction with the Aryl Hydrocarbon Receptor (AhR) Pathway

One of the most well-studied pathways for indole glucosinolate breakdown products is the aryl hydrocarbon receptor (AhR) signaling pathway. While much of the research has focused on indole-3-carbinol (B1674136) (from glucobrassicin), it is plausible that 1-methoxy-indole-3-carbinol also acts as a ligand for the AhR.

Upon entering the cell, the breakdown product can bind to the cytosolic AhR. This binding event causes a conformational change in the AhR, leading to its translocation into the nucleus. In the nucleus, the activated AhR forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, modulating their transcription.

References

- 1. scispace.com [scispace.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Modification of Leaf Glucosinolate Contents in Brassica oleracea by Divergent Selection and Effect on Expression of Genes Controlling Glucosinolate Pathway [frontiersin.org]

- 7. research.wur.nl [research.wur.nl]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. Induced production of 1-methoxy-indol-3-ylmethyl glucosinolate by jasmonic acid and methyl jasmonate in sprouts and leaves of pak choi (Brassica rapa ssp. chinensis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New vegetable varieties of Brassica rapa and Brassica napus with modified glucosinolate content obtained by mass selection approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hort [journals.ashs.org]

- 12. scispace.com [scispace.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

The Neoglucobrassicin Biosynthesis Pathway in Plants: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the neoglucobrassicin (B1238046) biosynthesis pathway in plants, designed for researchers, scientists, and drug development professionals. This compound, an indole (B1671886) glucosinolate, is a secondary metabolite of significant interest due to its role in plant defense and its potential as a precursor to bioactive compounds with applications in human health. This document details the core biochemical steps, presents key quantitative data, outlines experimental protocols for pathway analysis, and provides visual representations of the involved processes.

Core Biosynthesis Pathway

The biosynthesis of this compound originates from the amino acid tryptophan. The pathway involves a series of enzymatic conversions, primarily elucidated in the model organism Arabidopsis thaliana. The core pathway can be summarized in the following key steps:

-

Conversion of Tryptophan to Indole-3-acetaldoxime (IAOx): The initial committed step is the conversion of L-tryptophan to indole-3-acetaldoxime (IAOx). This reaction is catalyzed by the cytochrome P450 enzymes CYP79B2 and CYP79B3.[1][2] These enzymes are functionally redundant and play a crucial role in diverting tryptophan from primary metabolism into the glucosinolate pathway.[3]

-

Metabolism of IAOx: Indole-3-acetaldoxime is a critical metabolic branch point, also serving as a precursor for the phytohormone auxin (indole-3-acetic acid).[4][5] In the this compound pathway, IAOx is metabolized by another cytochrome P450 enzyme, CYP83B1. This enzyme converts IAOx to a reactive aci-nitro intermediate.

-

Formation of the Thiohydroximic Acid: The aci-nitro intermediate is unstable and reacts with a sulfur donor, a step involving glutathione (B108866) S-transferases (GSTs) and gamma-glutamyl peptidases (GGPs), to form an S-alkylthiohydroximate. This is subsequently cleaved by a C-S lyase (SUR1) to yield a thiohydroximic acid.

-

Glucosylation: The resulting thiohydroximic acid is then glucosylated by the enzyme UDP-glucose:thiohydroximate S-glucosyltransferase, UGT74B1. This step attaches a glucose molecule to the sulfur atom, forming desulfothis compound.

-

Sulfation: The final step in the core biosynthesis is the sulfation of desulfothis compound. This reaction is catalyzed by sulfotransferases (SOTs), with SOT16 showing a preference for indolic desulfoglucosinolates. This addition of a sulfate (B86663) group yields the final product, this compound.

The following diagram illustrates the core this compound biosynthesis pathway.

References

- 1. Arabidopsis cytochrome P450s that catalyze the first step of tryptophan-dependent indole-3-acetic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arabidopsis cytochrome P450s that catalyze the first step of tryptophan-dependent indole-3-acetic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Controlled indole-3-acetaldoxime production through ethanol-induced expression of CYP79B2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CYP83B1, a Cytochrome P450 at the Metabolic Branch Point in Auxin and Indole Glucosinolate Biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CYP83B1, a cytochrome P450 at the metabolic branch point in auxin and indole glucosinolate biosynthesis in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genetic Architecture of Neoglucobrassicin Metabolism: A Technical Guide for Researchers

Abstract

Neoglucobrassicin (B1238046), a prominent indole (B1671886) glucosinolate in Brassica species, plays a crucial role in plant defense and has significant implications for human health. Understanding the genetic and biochemical pathways governing its synthesis and degradation is paramount for researchers in agronomy, pharmacology, and molecular biology. This technical guide provides an in-depth overview of the genes and enzymes involved in this compound metabolism. It details the biosynthetic pathway from tryptophan, the enzymatic hydrolysis upon tissue damage, and the regulatory networks that control these processes. This document includes a compilation of quantitative data, detailed experimental protocols for key analytical techniques, and visual diagrams of the metabolic and experimental workflows to serve as a comprehensive resource for the scientific community.

Introduction

Glucosinolates are a class of secondary metabolites characteristic of the order Brassicales, including the agriculturally important Brassica genus (e.g., broccoli, cabbage, and rapeseed). These sulfur- and nitrogen-containing compounds are integral to the plant's defense system against herbivores and pathogens. Upon tissue disruption, glucosinolates are hydrolyzed by the enzyme myrosinase, producing a variety of biologically active compounds, such as isothiocyanates, nitriles, and indoles.

This compound (1-methoxy-3-indolylmethyl-glucosinolate) is an indole glucosinolate derived from the amino acid tryptophan. Its metabolic pathway is a complex, multi-step process involving several gene families, including cytochromes P450, glucosyltransferases, and sulfotransferases. The subsequent breakdown of this compound yields products that can influence plant-insect interactions and have been noted for their potential anticarcinogenic properties in humans. This guide will systematically dissect the genetic and enzymatic machinery responsible for the biosynthesis and hydrolysis of this compound.

This compound Biosynthesis Pathway

The biosynthesis of this compound is a specialized branch of the indole glucosinolate pathway, originating from tryptophan. The core pathway involves a series of enzymatic reactions that modify the amino acid to form the characteristic glucosinolate structure.

2.1. Core Biosynthetic Genes and Enzymes

The key enzymes and their corresponding genes involved in the conversion of tryptophan to glucobrassicin, the precursor of this compound, are well-characterized in the model plant Arabidopsis thaliana and have homologs in Brassica species.

-

Cytochrome P450s (CYP79B2 and CYP79B3): These enzymes catalyze the initial and rate-limiting step in indole glucosinolate biosynthesis, the conversion of tryptophan to indole-3-acetaldoxime (IAOx).[1][2][3] CYP79B2 and CYP79B3 exhibit functional redundancy, and their expression is induced by pathogens and is critical for auxin biosynthesis in vivo.[1]

-

Cytochrome P450 (CYP83B1/SUR2): Following the formation of IAOx, CYP83B1, also known as SUPERROOT2 (SUR2), catalyzes the conversion of IAOx to 1-aci-nitro-2-indolyl-ethane.[4] This step is crucial for channeling IAOx into the glucosinolate pathway, as IAOx is a key branch-point metabolite that can also be converted to auxin and other compounds.

-

C-S Lyase (SUR1): The SUPERROOT1 (SUR1) gene encodes a C-S lyase that is essential for the formation of the core glucosinolate structure. It is believed to be involved in the conversion of the S-alkylthiohydroximate derivative to a free thiol.

-

UDP-Glucosyltransferase (UGT74B1): This enzyme is responsible for the S-glucosylation of the thiohydroximate intermediate, attaching a glucose molecule to form desulfoglucobrassicin.

-

Sulfotransferases (SOT16, SOT17, SOT18): The final step in the core biosynthesis is the sulfation of desulfoglucobrassicin, catalyzed by sulfotransferases to produce glucobrassicin.

2.2. Modification of Glucobrassicin to this compound

This compound is formed from its precursor, glucobrassicin, through a methoxylation reaction.

-

Indole Glucosinolate Methyltransferases (IGMT1 and IGMT2): These enzymes, belonging to the family 2 O-methyltransferases, are responsible for the methoxylation of the indole ring of glucobrassicin, leading to the formation of 1-methoxy-indol-3-ylmethyl-glucosinolate, which is this compound.

2.3. Regulation of Biosynthesis

The expression of glucosinolate biosynthesis genes is tightly regulated by a network of transcription factors, primarily from the MYB and bHLH families.

-

MYB Transcription Factors (MYB34, MYB51/HIG1, MYB122): These R2R3-MYB transcription factors are key positive regulators of indole glucosinolate biosynthesis. They activate the promoters of the CYP79B2, CYP79B3, and CYP83B1 genes. Overexpression of MYB51 (also known as HIGH INDOLIC GLUCOSINOLATE 1 or HIG1) leads to a specific increase in indole glucosinolate levels without affecting auxin metabolism.

-

Hormonal Regulation: Jasmonic acid (JA), salicylic (B10762653) acid (SA), and ethylene (B1197577) (ET) are known to be involved in the regulation of glucosinolate biosynthesis, often in response to biotic stress.

This compound Hydrolysis

Upon tissue damage, this compound comes into contact with myrosinases, leading to its hydrolysis and the formation of various breakdown products.

3.1. Myrosinases (TGG1 and TGG2)

-

Thioglucoside Glucohydrolases (TGG1 and TGG2): These are the primary myrosinases in Arabidopsis. They are β-thioglucoside glucohydrolases that cleave the thioglucosidic bond of glucosinolates, releasing glucose and an unstable aglycone.

3.2. Specifier Proteins

The fate of the unstable aglycone is determined by the presence of specifier proteins, which can divert the reaction from forming isothiocyanates to other products.

-

Nitrile-Specifier Proteins (NSPs): In the presence of NSPs, the aglycone of this compound can be converted to indole-3-acetonitrile (B3204565) and other nitriles. There are five known NSP genes in Arabidopsis (NSP1-5).

-

Epithiospecifier Protein (ESP): While more relevant for aliphatic glucosinolates, ESP can also influence the hydrolysis products of indole glucosinolates.

The breakdown of this compound can yield indole-3-carbinol (B1674136) and thiocyanate (B1210189) ions, which are formed from the unstable indol-3-ylmethylisothiocyanate. The breakdown products of this compound have been shown to inhibit the activation of Nrf2 target genes, which are involved in the cellular stress response.

Quantitative Data

The concentration of this compound and the expression of its metabolic genes vary significantly between different plant species, tissues, and developmental stages, and are influenced by environmental conditions.

Table 1: this compound Content in Different Broccoli Cultivars and Developmental Stages

| Cultivar | Developmental Stage | This compound Content (mg/g DW) |

| BY | 3-day sprouts | 0.889 ± 0.137 |

| WX | 3-day sprouts | Max |

| YX | Seeds | Low |

| ML | 11-day seedlings | High |

| HJLFS | 11-day seedlings | High |

| Data adapted from a study on broccoli sprouts and seedlings. The study indicates significant variations, with some cultivars reaching maximum levels at the sprout stage while others peak in the seedling stage. |

Table 2: Indole Glucosinolate Content in Leaves of Chinese Kale Varieties (μmol/100 g DW)

| Glucosinolate | Variety 1 | Variety 2 | Variety 3 | Variety 4 |

| Glucobrassicin (GBS) | 77.36 | 8.76 | - | - |

| 4-Methoxyglucobrassicin (4-MGBS) | 5.57 | 1.47 | - | - |

| This compound (NGBS) | Low | Low | - | - |

| 4-Hydroxyglucobrassicin (4-HGBS) | Low | Low | - | - |

| Data from a study on Chinese kale, showing the range of indole glucosinolate content. This compound content was generally low in the leaves of the studied varieties. |

Table 3: Relative Expression of Glucosinolate Biosynthesis Genes in Chinese Kale

| Gene | High GSL Variety (Leaves) | Low GSL Variety (Leaves) | High GSL Variety (Stems) | Low GSL Variety (Stems) |

| SOT16 | High | Low | High | Low |

| CYP83B1 | High | Low | High | Low |

| SOT17 | High | Low | High | Low |

| CYP83A1 | High | Low | High | Low |

| MAM1 | High | Low | High | Low |

| Relative expression levels from a qRT-PCR analysis. The expression of these genes was generally higher in varieties with higher glucosinolate content. |

Experimental Protocols

5.1. Glucosinolate Extraction and Analysis by HPLC

This protocol describes a robust method for the extraction and quantification of glucosinolates.

Materials:

-

Plant tissue (lyophilized and ground)

-

70% (v/v) Methanol (B129727)

-

DEAE-Sephadex A-25

-

Sulfatase (from Helix pomatia)

-

Sodium acetate (B1210297) buffer (pH 5.0)

-

Milli-Q water

-

HPLC system with a C18 column and UV detector

Procedure:

-

Extraction: Weigh 50-100 mg of lyophilized, ground plant material into a 2 mL tube. Add 1 mL of 70% methanol and heat at 70°C for 30 minutes to inactivate myrosinase. Centrifuge at 13,000 x g for 10 minutes. Collect the supernatant.

-

Desulfation: Prepare a column with DEAE-Sephadex A-25. Load the supernatant onto the column. Wash the column with water and then with sodium acetate buffer. Apply sulfatase solution to the column and incubate overnight at room temperature to convert glucosinolates to their desulfo-analogs.

-

Elution: Elute the desulfoglucosinolates from the column with Milli-Q water.

-

HPLC Analysis: Analyze the eluate using a reverse-phase HPLC system with a C18 column. Use a water-acetonitrile gradient for separation. Detect desulfoglucosinolates at 229 nm. Quantify by comparing peak areas to an external standard curve (e.g., desulfosinigrin).

5.2. Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for quantifying the expression of genes involved in this compound metabolism.

Materials:

-

Plant tissue

-

Liquid nitrogen

-

RNA extraction kit (e.g., RNeasy Plant Mini Kit)

-

DNase I

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers (forward and reverse)

-

Reference gene primers (e.g., Actin, Ubiquitin)

-

qPCR instrument

Procedure:

-

RNA Extraction: Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder. Extract total RNA using a commercial kit according to the manufacturer's instructions.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

qPCR: Prepare the qPCR reaction mix containing cDNA template, gene-specific primers, and qPCR master mix. Run the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative gene expression using the ΔΔCt method.

5.3. Myrosinase Activity Assay

This protocol describes a spectrophotometric method to determine myrosinase activity.

Materials:

-

Plant tissue

-

Extraction buffer (e.g., phosphate (B84403) buffer, pH 7.0)

-

Sinigrin (B192396) (substrate)

-

Glucose oxidase/peroxidase reagent

-

Colorimetric substrate (e.g., o-dianisidine)

-

Spectrophotometer

Procedure:

-

Enzyme Extraction: Homogenize fresh plant tissue in cold extraction buffer. Centrifuge to pellet cell debris and collect the supernatant containing the soluble myrosinase.

-

Reaction Setup: Prepare a reaction mixture containing the enzyme extract and sinigrin solution in a suitable buffer.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.

-

Glucose Quantification: Stop the reaction (e.g., by boiling). Add the glucose oxidase/peroxidase reagent and colorimetric substrate to quantify the amount of glucose released during the hydrolysis of sinigrin.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for the product of o-dianisidine oxidation).

-

Calculation: Calculate the myrosinase activity based on the amount of glucose produced per unit of time per amount of protein in the extract. One unit of activity is typically defined as the amount of enzyme that hydrolyzes 1 µmol of sinigrin per minute.

Visualizations

Diagram 1: this compound Biosynthesis Pathway

Caption: Biosynthesis of this compound from tryptophan.

Diagram 2: this compound Hydrolysis Pathway

Caption: Myrosinase-mediated hydrolysis of this compound.

Diagram 3: Experimental Workflow for Gene Expression Analysis

Caption: Workflow for qRT-PCR gene expression analysis.

Conclusion

The metabolic pathway of this compound is a finely tuned process involving a suite of specialized enzymes and regulatory proteins. The genes encoding these components have been largely identified, providing a solid foundation for further research. This guide has synthesized the current understanding of this compound biosynthesis and hydrolysis, presenting the key genetic players, quantitative data, and essential experimental protocols. The provided diagrams offer a visual summary of these complex processes. It is anticipated that this resource will facilitate future investigations aimed at manipulating this compound content in crops for improved agronomic traits and enhanced nutritional value, as well as furthering our understanding of its role in plant defense and human health.

References

- 1. [PDF] A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. The Involvement of Two P450 Enzymes, CYP83B1 and CYP83A1, in Auxin Homeostasis and Glucosinolate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Neoglucobrassicin: Natural Sources, Dietary Intake, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoglucobrassicin (B1238046) (1-methoxy-3-indolylmethyl-glucosinolate) is an indole (B1671886) glucosinolate, a class of secondary metabolites prevalent in cruciferous vegetables of the Brassica genus. Upon plant tissue damage, this compound is hydrolyzed by the enzyme myrosinase into various biologically active compounds. These breakdown products, including indoles, have been the subject of extensive research for their potential roles in human health, particularly in the context of chronic disease prevention. This technical guide provides a comprehensive overview of the natural sources of this compound, summarizes available data on its dietary intake, and details the experimental protocols for its extraction and quantification. Furthermore, it visualizes key metabolic and signaling pathways to provide a deeper understanding of its biological context for professionals in research and drug development.

Natural Sources and Quantitative Data

This compound is found almost exclusively in plants of the Brassicaceae family. The concentration of this compound can vary significantly depending on the specific vegetable, cultivar, growing conditions, and storage.[1][2] Broccoli, kale, broccolini, and cauliflower are among the richest dietary sources.[3][4][5] The following tables summarize the quantitative content of this compound in various raw Brassica vegetables.

Table 1: this compound Content in Common Brassica oleracea Vegetables

| Vegetable | Cultivar/Variety | Plant Part | This compound Content | Reference |

| Broccoli (B. oleracea var. italica) | Not Specified | Florets | 13.80% of total glucosinolates (301.91 µmol/100 g DW) | [6] |

| Broccoli (B. oleracea var. italica) | Not Specified | Florets | 24% of total glucosinolates (approx. 42.7 mg/100 g FW) | [5] |

| Broccolini | Not Specified | Whole | 24% of total glucosinolates (approx. 42.7 mg/100 g FW) | [5] |

| Kale (B. oleracea var. acephala) | Not Specified | Leaves | Present, but not individually quantified | [3] |

| Cauliflower (B. oleracea var. botrytis) | Not Specified | Florets | 7.05% of total glucosinolates (55.81 µmol/100 g DW) | [6] |

| Kohlrabi (B. oleracea var. gongylodes) | Not Specified | Bulb | Present, noted as a significant indolyl glucosinolate | [1] |

Note: FW = Fresh Weight, DW = Dry Weight. Direct comparison between studies is challenging due to variations in analytical methods, cultivars, and reporting units.

Dietary Intake and Bioavailability

Estimating the precise dietary intake of this compound is complex. The actual amount consumed and absorbed is influenced by food preparation methods, as significant losses can occur during cooking.[7] Boiling, microwaving, and stir-frying can reduce glucosinolate content, with indole glucosinolates like this compound and its parent compound glucobrassicin (B1234704) being particularly susceptible to degradation and leaching.[8][9]

Bioavailability is further complicated by the activity of the myrosinase enzyme. When consumed raw, myrosinase in the plant tissue hydrolyzes glucosinolates in the upper gastrointestinal tract.[10][11] Cooking inactivates this enzyme, meaning intact glucosinolates travel to the colon, where they are metabolized by gut microbiota, potentially leading to a different profile of breakdown products.[8][11]

Table 2: Estimated Dietary Intake of Glucosinolates

| Population / Study | Glucosinolate | Mean Daily Intake | Primary Food Sources | Reference |

| EPIC-Heidelberg Cohort (Men) | Total Glucosinolates | 14.2 mg/day | Broccoli, Brussels Sprouts, Cauliflower | [12] |

| EPIC-Heidelberg Cohort (Women) | Total Glucosinolates | 14.8 mg/day | Broccoli, Brussels Sprouts, Cauliflower | [12] |

| EPIC-Heidelberg Cohort (Men) | Glucobrassicin | 3.5 mg/day | Broccoli, Cabbage, Brussels Sprouts | [12] |

| EPIC-Heidelberg Cohort (Women) | Glucobrassicin | 4.2 mg/day | Broccoli, Cabbage, Brussels Sprouts | [12] |

Note: Specific intake data for this compound is not widely reported; data for total glucosinolates and the closely related glucobrassicin are provided as context.

Metabolism and Signaling Pathways

Metabolic Fate of this compound

Upon ingestion, this compound can follow two primary metabolic pathways depending on the presence of active plant myrosinase. The diagram below illustrates this divergence.

Caption: Metabolic pathways of this compound.

Interaction with Cellular Signaling

Breakdown products of glucosinolates are known to interact with key cellular signaling pathways. While compounds derived from glucoraphanin (B191350) (e.g., sulforaphane) are potent activators of the protective Nrf2/ARE pathway, metabolites from indole glucosinolates like this compound can exhibit different activities. Research suggests that this compound breakdown products can activate the Aryl Hydrocarbon Receptor (AhR), which can, in turn, negatively interfere with the Nrf2-mediated induction of phase II enzymes.[13]

Caption: this compound metabolites can interfere with Nrf2 signaling.

Experimental Protocols

Accurate quantification of this compound requires robust and validated methodologies for extraction and analysis. The primary challenge during sample preparation is to prevent the enzymatic hydrolysis of glucosinolates by endogenous myrosinase, which is activated upon tissue disruption in the presence of water.[14]

Protocol 1: Glucosinolate Extraction from Plant Tissue

This protocol is based on the widely used method of myrosinase inactivation with hot methanol (B129727).[15][16]

Methodology:

-

Sample Preparation: Freeze-dry fresh plant material to inhibit myrosinase activity. Grind the freeze-dried tissue into a fine, homogenous powder. Store at -20°C or below until extraction.[14]

-

Myrosinase Inactivation: Weigh approximately 100 mg of freeze-dried powder into a tube. Preheat the sample to 75°C for 1 minute in a heating block.

-

Extraction: Add 1.0 mL of pre-heated 70% methanol (v/v) at 75°C. Vortex vigorously for 30 seconds.

-

Incubation: Incubate the mixture in a 75°C water bath for 10-20 minutes to ensure complete myrosinase inactivation and facilitate extraction.[14]

-

Centrifugation: Centrifuge the sample at 5,000 x g for 10 minutes at room temperature.

-

Supernatant Collection: Carefully collect the supernatant containing the extracted glucosinolates.

-

Re-extraction (Optional but Recommended): Repeat the extraction (steps 3-6) on the remaining pellet two more times, pooling the supernatants to maximize yield.

-

Final Preparation: Evaporate the pooled methanol supernatant to dryness under a stream of nitrogen or using a rotary evaporator. Reconstitute the residue in a known volume of ultrapure water for analysis.[15]

Caption: Workflow for glucosinolate extraction from plant material.

Protocol 2: Quantification via HPLC with Desulfation

This is the traditional, well-validated method for glucosinolate analysis, based on the European Communities' standard protocol.[15]

Methodology:

-

Anion Exchange Column Preparation: Prepare a mini-column (e.g., in a pipette tip) with DEAE Sephadex A-25 anion exchange resin. Wash the column with water and then equilibrate with an appropriate buffer (e.g., 20 mM sodium acetate (B1210297), pH 5.5).[15]

-

Sample Loading: Load a known volume of the aqueous glucosinolate extract (from Protocol 1) onto the prepared DEAE column. The negatively charged sulfate (B86663) group of the glucosinolates will bind to the resin.

-

Washing: Wash the column with buffer to remove unbound impurities.

-

Desulfation: Add a purified sulfatase solution (from Helix pomatia) to the column and allow it to react overnight (12-18 hours) at room temperature. This enzyme specifically cleaves the sulfate group, creating desulfo-glucosinolates.[14]

-

Elution: Elute the neutral desulfo-glucosinolates from the column with ultrapure water.

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B). A typical gradient might be: 0-20 min, 0-25% B; 20-25 min, 25-50% B; 25-30 min, 50-0% B.

-

Detection: UV or Photodiode Array (PDA) detector at 229 nm.

-

Quantification: Calculate concentrations based on a calibration curve of a known standard (e.g., sinigrin) and apply established relative response factors for individual glucosinolates, including this compound.[15]

-

Caption: Workflow for HPLC analysis of desulfo-glucosinolates.

Protocol 3: Quantification of Intact Glucosinolates by UHPLC-MS/MS

Modern analytical techniques allow for the direct quantification of intact glucosinolates without the need for the lengthy desulfation step, offering higher throughput and sensitivity.[14][17][18]

Methodology:

-

Sample Preparation: Use the aqueous glucosinolate extract from Protocol 1. Dilute the extract as necessary with the initial mobile phase.

-

UHPLC-MS/MS Analysis:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for these polar compounds, but reversed-phase columns can also be used.[17][18]

-

Mobile Phase: A gradient of acetonitrile with an aqueous modifier (e.g., ammonium (B1175870) acetate or formic acid).

-

Mass Spectrometer: A triple quadrupole (QqQ) or Q-Trap mass spectrometer operating in negative electrospray ionization (ESI-) mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). This involves monitoring specific precursor-to-product ion transitions for each target analyte, providing high selectivity and sensitivity. For all glucosinolates, a common transition is the precursor ion [M-H]⁻ fragmenting to the sulfate ion [HSO₄]⁻ at m/z 97.[9]

-

Specific Transition for this compound: [M-H]⁻ m/z 477 → m/z 97.

-

Quantification: Generate external calibration curves for each available glucosinolate standard, including this compound.

-

Caption: Workflow for intact glucosinolate analysis by UHPLC-MS/MS.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cruciferous Vegetables and Their Bioactive Metabolites: from Prevention to Novel Therapies of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. karger.com [karger.com]

- 8. Effect of cooking brassica vegetables on the subsequent hydrolysis and metabolic fate of glucosinolates | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Bioavailability of Glucosinolates and Their Breakdown Products: Impact of Processing [frontiersin.org]

- 11. Bioavailability of Glucosinolates and Their Breakdown Products: Impact of Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Breakdown products of this compound inhibit activation of Nrf2 target genes mediated by myrosinase-derived glucoraphanin hydrolysis products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

The In Vivo Metabolic Fate of Neoglucobrassicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoglucobrassicin (B1238046), an indole (B1671886) glucosinolate prevalent in Brassica vegetables, is a subject of growing interest within the scientific community due to the bioactive properties of its metabolic products. Upon ingestion, this compound undergoes a complex series of biotransformation reactions, primarily initiated by the enzyme myrosinase present in the plant material or by the gut microbiota. This process yields a cascade of metabolites, most notably indole-3-carbinol (B1674136) (I3C), which subsequently gives rise to further condensation products in the acidic milieu of the stomach, including the well-studied 3,3'-diindolylmethane (B526164) (DIM). These metabolites are known to interact with key cellular signaling pathways, positioning them as compounds of interest for further investigation.

This technical guide provides a comprehensive overview of the current understanding of the in vivo metabolic fate of this compound, with a focus on its absorption, distribution, metabolism, and excretion (ADME) profile, primarily through the lens of its major downstream metabolites. Detailed experimental protocols and quantitative data are presented to aid researchers in designing and interpreting studies in this field.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Direct quantitative ADME data for this compound is limited in the current scientific literature. The majority of in vivo studies have focused on the administration of its primary breakdown product, indole-3-carbinol (I3C), and the subsequent major metabolite, 3,3'-diindolylmethane (DIM).

Absorption

Following oral ingestion of cruciferous vegetables, this compound is hydrolyzed in the gastrointestinal tract. The presence of active plant myrosinase facilitates rapid hydrolysis in the proximal gut[1]. In the absence of myrosinase, as is common with cooked vegetables, intact this compound can reach the colon where it is metabolized by the gut microbiota[1].

The primary hydrolysis product, I3C, is absorbed, and also rapidly undergoes acid-catalyzed condensation in the stomach to form a variety of oligomeric products, with DIM being the most abundant and stable[2][3][4]. Urinary DIM has been established as a reliable biomarker for the intake of glucobrassicin (B1234704), the parent compound of I3C, and by extension, for this compound.

Distribution

Studies involving the oral administration of I3C to mice have shown that it is rapidly absorbed and distributed to various tissues. The highest concentrations of I3C were observed in the liver, approximately six-fold higher than in plasma, though it was cleared from plasma and tissues within an hour. In contrast, its metabolite DIM, along with other condensation products, persisted in plasma and tissues for a significantly longer duration, with DIM being detectable in the liver up to 24 hours post-administration.

Metabolism

The metabolism of this compound is a multi-step process:

-

Hydrolysis: Myrosinase or gut microbial enzymes hydrolyze this compound to an unstable aglycone.

-

Rearrangement: The aglycone spontaneously rearranges to form indole-3-carbinol (I3C) and indole-3-acetonitrile.

-

Acid Condensation: In the acidic environment of the stomach, I3C undergoes condensation to form a mixture of products, including 3,3'-diindolylmethane (DIM) and indolo[3,2-b]carbazole (B1211750) (ICZ).

DIM itself is further metabolized, primarily through hydroxylation, followed by conjugation with sulfate (B86663) or glucuronic acid.

Excretion

The excretion of this compound metabolites occurs through both urine and feces. Urinary DIM levels have been shown to correlate with the intake of glucobrassicin-rich vegetables. A clinical trial involving the consumption of Brussels sprouts, which contain high levels of glucobrassicin, resulted in significantly higher urinary DIM excretion compared to the consumption of cabbage with lower glucobrassicin content. This highlights the urinary pathway as a significant route of elimination for this compound metabolites. The complete mass balance, detailing the exact percentages of metabolites excreted in urine versus feces following this compound administration, has not been fully elucidated.

Quantitative Data

The following tables summarize the available quantitative data, primarily focusing on the key metabolite DIM, following the consumption of glucobrassicin-containing foods.

Table 1: Glucobrassicin Content in Brassica Vegetables

| Vegetable | Glucobrassicin Concentration (µmol/100 g fresh weight) |

| "Jade Cross" Brussels Sprouts | High |

| "Blue Dynasty" Cabbage | Low |

Source: Adapted from a randomized, crossover trial investigating urinary DIM as a biomarker.

Table 2: Urinary Excretion of 3,3'-Diindolylmethane (DIM) after Consumption of Brassica Vegetables

| Vegetable Consumed (50g raw, daily for 3 days) | Average Difference in Urinary DIM (pmol/mg creatinine) | Statistical Significance (p-value) |

| "Jade Cross" Brussels Sprouts vs. "Blue Dynasty" Cabbage | 8.73 (95% CI: 5.36-12.10) | 0.00002 |

Source: Data from a randomized, crossover trial in 25 subjects.

Signaling Pathway Interactions

The metabolic products of this compound, particularly I3C and its derivatives, are known to interact with critical cellular signaling pathways, including the Aryl Hydrocarbon Receptor (AhR) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.

Aryl Hydrocarbon Receptor (AhR) Pathway

I3C and its condensation product, ICZ, are potent ligands for the Aryl Hydrocarbon Receptor (AhR). Activation of AhR leads to the transcription of a battery of genes, including cytochrome P450 enzymes like CYP1A1, which are involved in xenobiotic metabolism. This interaction is a key mechanism by which this compound metabolites can influence cellular function.

Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway

The Nrf2 pathway is a critical regulator of the cellular antioxidant response. Breakdown products of this compound have been shown to potently inhibit the activation of Nrf2 target genes that are typically stimulated by other glucosinolate-derived compounds like sulforaphane. This inhibition is suggested to be mediated through the AhR/XRE pathway, indicating a potential negative crosstalk between the AhR and Nrf2 signaling pathways.

Experimental Protocols

In Vivo Rodent Study for this compound Metabolism

Objective: To determine the pharmacokinetic profile and tissue distribution of this compound metabolites after oral administration in rodents.

Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

Test Substance: Purified this compound dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

Administration:

-

Fast animals overnight with free access to water.

-

Administer this compound via oral gavage at a dose of [Specify Dose, e.g., 50 mg/kg].

-

A control group receives the vehicle only.

Sample Collection:

-

Blood: Collect blood samples from the tail vein at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes. Centrifuge to obtain plasma and store at -80°C.

-

Urine and Feces: House animals in metabolic cages for 24 or 48 hours to collect urine and feces separately.

-

Tissues: At the end of the study period, euthanize the animals and collect key tissues (liver, kidney, intestine, etc.). Snap-freeze in liquid nitrogen and store at -80°C.

Analytical Method:

-

Quantification of this compound, I3C, DIM, and other relevant metabolites in plasma, urine, feces, and tissue homogenates using a validated LC-MS/MS method. A detailed protocol for DIM quantification in human plasma has been described, involving protein precipitation with acetonitrile (B52724) and analysis by HPLC-MS/MS. A similar approach can be adapted for rodent samples.

Human Clinical Trial for Biomarker Assessment

Objective: To validate urinary DIM as a biomarker of this compound intake.

Study Design: A randomized, crossover trial.

Participants: Healthy adult volunteers.

Intervention:

-

Participants consume a standardized diet low in glucosinolates for a washout period.

-

Randomly assign participants to consume a diet containing a known amount of this compound (e.g., from broccoli sprouts) or a placebo for a defined period.

-

After a second washout period, participants cross over to the other intervention arm.

Sample Collection:

-

Collect 24-hour urine samples at baseline and throughout the intervention periods.

Analytical Method:

-

Measure urinary DIM levels using a validated LC-ESI-MS/MS-SRM method with a deuterated internal standard ([2H2]DIM) for accurate quantification.

Visualizations

Caption: Metabolic pathway of this compound in vivo.

Caption: Interaction of this compound metabolites with signaling pathways.

Caption: General experimental workflow for in vivo studies.

Conclusion

The in vivo metabolic fate of this compound is characterized by its initial hydrolysis to indole-3-carbinol, followed by acid-catalyzed condensation to form a range of bioactive compounds, including 3,3'-diindolylmethane. While direct pharmacokinetic data for this compound is scarce, the analysis of its downstream metabolites, particularly urinary DIM, provides a reliable means of assessing its intake and subsequent metabolic conversion. The interaction of these metabolites with the AhR and Nrf2 signaling pathways underscores their potential physiological significance. Further research, including comprehensive mass balance studies with radiolabeled this compound, is warranted to fully elucidate its ADME profile and to provide a more complete quantitative picture of its metabolic fate in vivo. The experimental protocols and data presented in this guide offer a solid foundation for researchers to advance our understanding of this intriguing dietary compound.

References

biological activity screening of neoglucobrassicin

An In-depth Technical Guide to the Biological Activity Screening of Neoglucobrassicin (B1238046)

Introduction

This compound (1-methoxy-3-indolylmethyl-glucosinolate) is an indole (B1671886) glucosinolate, a class of sulfur-containing secondary metabolites found predominantly in cruciferous vegetables of the Brassica genus, such as broccoli, cabbage, and kale[1][2]. Like other glucosinolates, this compound itself is relatively inert. Its biological activity is realized upon hydrolysis by the myrosinase enzyme (a thioglucosidase), which is physically separated from the glucosinolate in intact plant tissue but released upon damage, such as chewing or cutting[3]. This enzymatic reaction yields unstable intermediates that rearrange to form a variety of biologically active compounds, including indoles like indole-3-carbinol (B1674136) (I3C)[1][4].

These breakdown products are of significant interest to researchers, scientists, and drug development professionals due to their potential health benefits, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. This guide provides a comprehensive overview of the biological activities of this compound and its derivatives, detailed experimental protocols for their screening, and a summary of key findings.

Biological Activities and Signaling Pathways

The biological effects of this compound are primarily attributed to its hydrolysis products, which can modulate multiple cellular signaling pathways.

Anticancer and Chemopreventive Activity

The breakdown products of indole glucosinolates, including this compound, are known to possess anticarcinogenic properties. A key mechanism involves the modulation of enzymes responsible for metabolizing xenobiotics and endogenous toxins. This is achieved through a complex interplay between the Aryl Hydrocarbon Receptor (AhR) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways.

While glucosinolates like glucoraphanin (B191350) (precursor to sulforaphane) are potent activators of the Nrf2 pathway, leading to the expression of protective phase II detoxification enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) and Glutathione Peroxidase 2 (GPx2), the breakdown products of this compound have been shown to inhibit this effect. They act as ligands for the AhR, which, upon activation, binds to Xenobiotic Responsive Elements (XREs) in the promoter regions of target genes. This activation of the AhR/XRE pathway can negatively interfere with and suppress the Nrf2-mediated induction of antioxidant and detoxification enzymes, a critical consideration for dietary cancer prevention strategies.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Glucosinolate derivatives have demonstrated significant anti-inflammatory effects. Synthetic indole glucosinolates, including this compound, have been evaluated for their ability to inhibit the secretion of tumor necrosis factor-alpha (TNF-α), a potent pro-inflammatory cytokine, in lipopolysaccharide (LPS)-stimulated human monocytic (THP-1) cells.

Furthermore, extracts rich in glucosinolates have been shown to suppress the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated RAW264.7 macrophage cells. This suppression is often linked to the downregulation of inducible nitric oxide synthase (iNOS). The mechanism involves the inhibition of key inflammatory signaling pathways, such as the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) and the activation of Nuclear Factor-kappa B (NF-κB), which are central regulators of inflammatory gene expression.

Antioxidant Activity

While some compounds exhibit direct antioxidant effects by scavenging free radicals, this compound and its derivatives are primarily considered indirect antioxidants. As discussed, their interaction with the Nrf2 signaling pathway is central to this activity. Activation of Nrf2 leads to the upregulation of a suite of antioxidant enzymes (e.g., NQO1, HO-1, GCLC) that enhance the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage. Although this compound's breakdown products can antagonize this effect when combined with potent Nrf2 activators, extracts containing a complex profile of glucosinolates have demonstrated net positive antioxidant effects in cellular assays.

Antimicrobial Activity

The hydrolysis products of glucosinolates, particularly isothiocyanates (ITCs), are well-documented for their antimicrobial properties against a wide range of human and plant pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi. Intact glucosinolates like this compound show little to no activity; the antimicrobial effect is dependent on their conversion to ITCs and other breakdown products. These compounds are thought to exert their effects by disrupting bacterial cell membranes, leading to leakage of intracellular components and inhibition of essential enzymes.

Data Presentation: Summary of Biological Activities

The following tables summarize the key biological activities of this compound and related glucosinolate hydrolysis products as identified in the literature.

Table 1: Anticancer & Chemopreventive Activity

| Assay Type | Cell Line | Key Finding | Reference(s) |

|---|---|---|---|

| NQO1 Enzyme Activity | HepG2 | Hydrolyzed this compound inhibits the Nrf2-mediated induction of NQO1 by glucoraphanin hydrolysis products. | |

| GPx2 Promoter Activity | HepG2 | This compound breakdown products inhibit GPx2 promoter activity via the AhR/XRE pathway. |

| Luciferase Reporter Gene | HepG2 | Inhibition of Nrf2 target genes is dependent on an intact Xenobiotic Responsive Element (XRE). | |

Table 2: Anti-inflammatory Activity

| Assay Type | Cell Line/System | Key Finding | Reference(s) |

|---|---|---|---|

| TNF-α Secretion Assay | LPS-stimulated THP-1 | Synthetic indole glucosinolates inhibit TNF-α secretion. | |

| Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 | Glucosinolate-rich extracts suppress NO production by inhibiting iNOS expression. |

| Western Blot Analysis | LPS-stimulated RAW264.7 | Inhibits the phosphorylation of STAT3. | |

Table 3: Antioxidant Activity

| Assay Type | Method Principle | Key Finding | Reference(s) |

|---|---|---|---|

| DPPH Radical Scavenging | Spectrophotometric assay measuring the scavenging of the DPPH radical. | Glucosinolate-rich extracts exhibit dose-dependent radical scavenging activity. | |

| ABTS Radical Scavenging | Spectrophotometric assay measuring the scavenging of the ABTS radical cation. | Extracts show superior radical scavenging compared to controls. |

| Cellular Antioxidant Activity | Measures upregulation of antioxidant enzymes (NQO1, HO-1) via the Nrf2 pathway. | Glucosinolate-rich extracts enhance cellular antioxidant capacity. | |

Table 4: Antimicrobial Activity

| Assay Type | Target Organisms | Key Finding | Reference(s) |

|---|---|---|---|

| Disk Diffusion Bioassay | Intestinal Bacteria | Hydrolysis products (isothiocyanates) show significant growth inhibition; intact glucosinolates are ineffective. | |

| Broth Microdilution (MIC) | E. coli, P. aeruginosa, S. aureus, L. monocytogenes | Isothiocyanates demonstrate MIC values of 100 μg/mL against tested pathogens. |

| MIC & Inhibition Zone | Fungi (C. albicans) | Volatile fractions rich in isothiocyanates show promising antifungal potential. | |

Experimental Protocols

Detailed methodologies are crucial for the reproducible screening of this compound's biological activities.

Nrf2/AhR Pathway Activity Assay (Luciferase Reporter)

-

Principle: This assay measures the ability of this compound's breakdown products to activate the AhR pathway and inhibit the Nrf2 pathway. It uses cells transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with specific response elements (ARE for Nrf2, XRE for AhR).

-

Materials:

-

HepG2 human liver cancer cells.

-

Luciferase reporter plasmids (e.g., pGL3-basic) containing promoters with ARE and/or XRE sequences.

-

Control plasmid (e.g., β-galactosidase) for transfection normalization.

-

Transfection reagent.

-

This compound, Myrosinase enzyme, Glucoraphanin (as Nrf2 activator).

-

Cell lysis buffer and luciferase assay substrate.

-

-

Procedure:

-

Seed HepG2 cells in a multi-well plate and grow to 70-80% confluency.

-

Co-transfect cells with the specific reporter plasmid and the control plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing the test compounds:

-

Control (vehicle)

-

Glucoraphanin + Myrosinase (positive control for Nrf2 activation)

-

This compound + Myrosinase

-

Glucoraphanin + this compound + Myrosinase

-

-

Incubate for a defined period (e.g., 24-48 hours).

-

Wash cells with PBS, then lyse them with lysis buffer.

-

Measure luciferase activity in the cell lysate using a luminometer after adding the substrate.

-

Measure the activity of the co-transfected control (e.g., β-galactosidase activity) to normalize the luciferase readings for transfection efficiency.

-

Calculate the fold change in promoter activity relative to the vehicle control.

-

Anti-inflammatory Activity Assay (NO Production)

-

Principle: This assay quantifies the production of nitric oxide (NO) by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

-

Materials:

-

RAW264.7 murine macrophage cells.

-

Lipopolysaccharide (LPS) from E. coli.

-

This compound and Myrosinase.

-

Griess Reagent (Part A: Sulfanilamide in acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Sodium nitrite (for standard curve).

-

-

Procedure:

-

Seed RAW264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of hydrolyzed this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 10-100 ng/mL), excluding the negative control wells.

-

Incubate for 24 hours.

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

-

Antioxidant Capacity Assay (DPPH Radical Scavenging)

-

Principle: This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured as a decrease in absorbance.

-

Materials:

-

DPPH solution in methanol (B129727) (e.g., 0.1 mM).

-

This compound and Myrosinase.

-

Methanol.

-

Ascorbic acid or Trolox (as a positive control).

-

-

Procedure:

-

Prepare a hydrolyzed solution of this compound at various concentrations in methanol.

-

In a 96-well plate, add 100 µL of the test sample or standard to the wells.

-

Add 100 µL of the DPPH solution to all wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at approximately 517 nm.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of DPPH solution without the sample.

-

The results can be expressed as an IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

-

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

-

Materials:

-

Test microorganisms (e.g., E. coli, S. aureus).

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).

-

Sterile 96-well microtiter plates.

-

Hydrolyzed this compound solution.

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

-

-

Procedure:

-

Prepare a serial two-fold dilution of the hydrolyzed this compound solution in the broth medium directly in the wells of a 96-well plate.

-

Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth (no turbidity) is observed.

-

Optionally, a growth indicator like resazurin (B115843) can be added to aid in determining the endpoint.

-

References

- 1. Bioavailability of Glucosinolates and Their Breakdown Products: Impact of Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucobrassicin - Wikipedia [en.wikipedia.org]

- 3. Glucosinolate metabolism, functionality and breeding for the improvement of Brassicaceae vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 5187-84-8: this compound | CymitQuimica [cymitquimica.com]

neoglucobrassicin mechanism of action in vitro studies

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Neoglucobrassicin (B1238046)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, an indole (B1671886) glucosinolate prevalent in Brassica vegetables, is a precursor to biologically active compounds with significant potential in cellular research and drug development. Upon enzymatic hydrolysis by myrosinase, this compound is converted into its primary active metabolite, N-methoxy-indole-3-carbinol (NI3C). In vitro studies have revealed that NI3C exerts potent anti-proliferative effects on cancer cell lines primarily through two distinct mechanisms: induction of cell cycle arrest and a unique modulation of cellular stress-response pathways via the Aryl Hydrocarbon Receptor (AhR). Unlike the well-studied metabolite Indole-3-carbinol (I3C), NI3C demonstrates greater potency in inhibiting cancer cell growth and operates through different molecular pathways, making it a compound of significant interest. This document provides a comprehensive technical overview of the in vitro mechanisms of action of this compound's metabolites, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Mechanisms of Action

The biological effects of this compound are attributable to its hydrolysis product, NI3C. The core mechanisms elucidated through in vitro studies include potent cell growth inhibition, cell cycle arrest, and a unique interplay between the Aryl Hydrocarbon Receptor (AhR) and Nrf2 signaling pathways.

Inhibition of Cancer Cell Proliferation

NI3C is a significantly more potent inhibitor of cancer cell proliferation than the related, well-studied indole compound, I3C.[1][2] This has been demonstrated in human colon cancer cell lines, where NI3C showed a seven- to tenfold greater inhibitory effect than I3C.[3]

Induction of Cell Cycle Arrest

NI3C effectively halts the cell cycle in human colon cancer cells, although its mechanism differs from that of I3C.[1][2] While I3C typically causes an accumulation of cells in the G0/G1 phase, NI3C treatment leads to an accumulation in the G2/M phase. Furthermore, NI3C can delay the G1-S phase transition. This cell cycle arrest is molecularly linked to:

-

Upregulation of CDK Inhibitors: NI3C treatment increases the protein levels of the cyclin-dependent kinase (CDK) inhibitors p21 and p27.

-

Downregulation of Cyclins and CDKs: Prolonged exposure to NI3C leads to a decrease in the mRNA and protein levels of key cell cycle engines, including various cyclins and CDKs.

Modulation of AhR and Nrf2 Signaling Pathways

A defining mechanism of action for this compound's breakdown products involves the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.

-

AhR Agonism: NI3C is a potent agonist of the AhR. Upon binding, it activates the AhR, which then translocates to the nucleus and induces the expression of target genes, such as Cytochrome P450 1A1 (CYP1A1).

-

Negative Crosstalk with the Nrf2 Pathway: The activation of the AhR pathway by this compound metabolites has been shown to negatively interfere with the Nrf2/ARE (NF-E2-related factor 2/Antioxidant Response Element) pathway. While other compounds like sulforaphane (B1684495) activate the Nrf2 pathway to induce beneficial, protective phase II enzymes (e.g., NQO1), the breakdown products of this compound can potently inhibit this induction. This inhibition is dependent on a functional Xenobiotic Response Element (XRE) in the gene promoter, confirming that the suppressive effects are mediated through the AhR/XRE pathway.

Apoptosis and NF-κB Signaling

While high concentrations of related indole compounds are known to induce apoptosis (programmed cell death) and modulate NF-κB signaling, the specific effects of NI3C on these pathways are less characterized. Some studies on the related compound 4-methoxyindole-3-carbinol (an isomer of NI3C) show that very high concentrations (200 µM) can cause significant cell death in colon cancer cells. The pro-apoptotic effects of other indoles like I3C are often mediated by the intrinsic mitochondrial pathway and can be dependent on AhR activation. However, further specific investigation is required to fully elucidate the role of NI3C in directly triggering apoptosis and modulating NF-κB activity.

Quantitative Data Presentation

The following tables summarize the key quantitative data from in vitro studies on N-methoxy-indole-3-carbinol (NI3C), the active metabolite of this compound.

Table 1: Anti-proliferative Activity (IC50) of NI3C vs. I3C in Human Colon Cancer Cells Data represents the mean concentration required to inhibit cell growth by 50% after 48 hours of treatment.

| Cell Line | Compound | Mean IC50 (µM) | Standard Deviation (±) | Reference |

| HCT-116 | NI3C | 35.3 | 4.8 | |

| I3C | 250 | 67 | ||

| DLD-1 | NI3C | 25.9 | 3.8 | |

| I3C | 270 | 38 |

Table 2: Effects of NI3C on Cell Cycle Distribution in HCT-116 Cells Data shows the primary cell cycle phase in which cells accumulate after treatment.

| Compound | Effect on Cell Cycle | Key Molecular Changes | Reference |

| NI3C | Accumulation in G2/M phase | ↑ p21, ↑ p27 | |

| I3C | Accumulation in G0/G1 phase | No significant change in p21/p27 |

Experimental Protocols

The following are detailed, standardized protocols for key in vitro experiments used to investigate the mechanism of action of this compound and its metabolites.

Cell Viability and Proliferation (MTT Assay)

This assay determines the effect of a compound on cell viability by measuring the metabolic activity of mitochondria.

-

Cell Seeding: Seed human cancer cells (e.g., HCT-116, DLD-1) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of NI3C (or other test compounds) in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant across all wells (typically ≤0.1%). Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Cell Treatment: Seed cells in 6-well plates and treat with NI3C at various concentrations (e.g., IC50 concentration) for 24 or 48 hours. Include a vehicle control.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

-

Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of a propidium (B1200493) iodide (PI) staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.

-

Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis of Signaling Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways (e.g., cell cycle regulation, apoptosis).

-

Cell Lysis: Treat cells in 6-well or 10 cm plates with NI3C for the desired time. Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Scrape the cell lysates, transfer to microcentrifuge tubes, and centrifuge at 14,000 x g for 20 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Include a protein ladder to determine molecular weights. Run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p21, p27, Cyclin B1, CDK1, cleaved Caspase-3, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Capture the signal using a digital imaging system.

-

Analysis: Perform densitometry analysis using software like ImageJ to quantify protein band intensities, normalizing to a loading control (e.g., β-actin).

Mandatory Visualizations (Graphviz)

The following diagrams illustrate the key signaling pathways and workflows described in this guide.

Caption: General experimental workflow for investigating the in vitro effects of this compound metabolites.

References

The Role of Neoglucobrassicin in Plant Defense Mechanisms: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction